L-Norvalinamide, L-alanyl-
Overview
Description
L-Norvalinamide, L-alanyl- is a dipeptide compound composed of L-norvalinamide and L-alanine Dipeptides like this one are formed by the linkage of two amino acids through a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvalinamide, L-alanyl- typically involves the coupling of L-norvalinamide with L-alanine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of dipeptides like L-Norvalinamide, L-alanyl- can be achieved through biotechnological methods. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the continuous production of dipeptides. This method offers high efficiency and stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Norvalinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms of the compound.
Scientific Research Applications
L-Norvalinamide, L-alanyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular metabolism and protein synthesis by providing essential amino acids .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in biochemistry and medicine.
L-Alanyl-L-phenylalanine: Used in the synthesis of peptides and studied for its biological activity.
L-Alanyl-L-tyrosine: Investigated for its potential therapeutic effects and role in protein synthesis.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRDPRCHSIGJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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